2-碘-1-(苯磺酰基)-1H-吡咯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

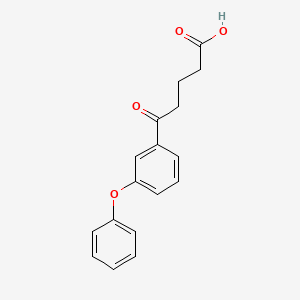

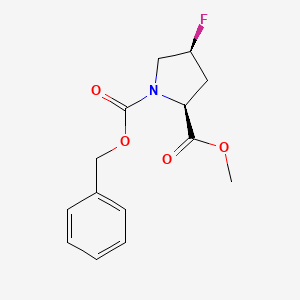

“2-Iodo-1-(phenylsulfonyl)-1H-pyrrole” is a chemical compound with the molecular formula C10H8IN2O2S and a molecular weight of 333.15 . It’s a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8IN2O2S/c14-12-9-5-4-8-13(10(9)11)16(15,17)7-3-1-2-6-7/h1-6H,(H,12,14) .Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学研究应用

Medicinal Chemistry

In medicinal chemistry, 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole serves as a valuable building block for the synthesis of various heterocyclic compounds. These heterocycles are often key structures in pharmacologically active molecules. The iodine atom in the compound can undergo further functionalization through cross-coupling reactions, enabling the creation of diverse libraries of compounds for drug screening .

Material Science

The compound’s utility in material science stems from its potential to act as an intermediate in the synthesis of organic electronic materials. Its phenylsulfonyl group can be used to introduce sulfonyl functionalities into conjugated systems, which can alter the electronic properties of materials, making them suitable for applications like organic photovoltaics and light-emitting diodes.

Organic Synthesis

2-Iodo-1-(phenylsulfonyl)-1H-pyrrole: is used in organic synthesis for the introduction of the phenylsulfonyl moiety into other organic frameworks. This moiety is a precursor to sulfonamides and sulfonyl-containing heterocycles, which are prevalent in a variety of biologically active compounds and agrochemicals .

Drug Discovery

In the realm of drug discovery, this compound can be employed in the design of novel drug candidates. Its iodo and sulfonyl groups offer multiple sites for chemical modifications, allowing researchers to explore a wide range of chemical space in the pursuit of new therapeutic agents .

Chemical Biology

Chemical biologists can use 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole to study protein-ligand interactions. The iodo group can be used for radio-labeling, facilitating the tracking and imaging of biological molecules in vivo. Additionally, the compound can serve as a synthetic precursor for probes used in biochemical assays .

Analytical Chemistry

In analytical chemistry, derivatives of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole can be synthesized for use as standards or reagents in various analytical techniques. For instance, its derivatives can be used in mass spectrometry as markers or in chromatography for the separation of complex mixtures .

安全和危害

作用机制

Target of Action

The primary targets of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that the compound’s structure, which includes an iodine atom and a phenylsulfonyl group, may play a key role in its interaction with its targets .

Pharmacokinetics

The presence of the iodine atom and the phenylsulfonyl group in the compound’s structure may influence its pharmacokinetic properties .

Action Environment

The action of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical entities. For instance, the compound’s stability may be affected by exposure to light, hence it is recommended to store it in a dark place .

属性

IUPAC Name |

1-(benzenesulfonyl)-2-iodopyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2S/c11-10-7-4-8-12(10)15(13,14)9-5-2-1-3-6-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAPOLRPZWIPFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one](/img/structure/B1312859.png)

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)

![5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid](/img/structure/B1312884.png)